5'-Deoxythymidine 5'-Deoxythymidine
Brand Name: Vulcanchem
CAS No.: 3458-14-8
VCID: VC0005257
InChI: InChI=1S/C10H14N2O4/c1-5-4-12(10(15)11-9(5)14)8-3-7(13)6(2)16-8/h4,6-8,13H,3H2,1-2H3,(H,11,14,15)/t6-,7+,8-/m1/s1
SMILES: CC1C(CC(O1)N2C=C(C(=O)NC2=O)C)O
Molecular Formula: C10H14N2O4
Molecular Weight: 226.23 g/mol

5'-Deoxythymidine

CAS No.: 3458-14-8

Cat. No.: VC0005257

Molecular Formula: C10H14N2O4

Molecular Weight: 226.23 g/mol

* For research use only. Not for human or veterinary use.

5'-Deoxythymidine - 3458-14-8

CAS No. 3458-14-8
Molecular Formula C10H14N2O4
Molecular Weight 226.23 g/mol
IUPAC Name 1-[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione
Standard InChI InChI=1S/C10H14N2O4/c1-5-4-12(10(15)11-9(5)14)8-3-7(13)6(2)16-8/h4,6-8,13H,3H2,1-2H3,(H,11,14,15)/t6-,7+,8-/m1/s1
Standard InChI Key UGUILUGCFSCUKR-GJMOJQLCSA-N
Isomeric SMILES C[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)O
SMILES CC1C(CC(O1)N2C=C(C(=O)NC2=O)C)O
Canonical SMILES CC1C(CC(O1)N2C=C(C(=O)NC2=O)C)O
Appearance Assay:≥95%A crystalline solid

Chemical Structure and Physicochemical Properties

Molecular Architecture

5'-Deoxythymidine (C₁₀H₁₄N₂O₄) features a pyrimidine base (thymine) linked to a deoxyribose sugar with hydrogen replacing the 5'-hydroxyl group (Figure 1). The absence of the 5'-OH group distinguishes it from natural thymidine, altering its interaction with kinases and polymerases .

Table 1: Key Physicochemical Properties of 5'-Deoxythymidine

PropertyValueSource
Molecular Weight226.23 g/mol
Melting Point192–193°C
Density1.344 g/cm³
SolubilitySoluble in DMSO, water
LogP (Partition Coeff.)0.74

Synthetic Approaches

The synthesis of 5'-deoxythymidine typically involves direct amination or substitution reactions. A notable method employs monotosylated thymidine treated with concentrated ammonium hydroxide to replace the 5'-hydroxyl group with hydrogen . Alternative routes utilize enzymatic phosphorylation by HSV-1-encoded pyrimidine deoxyribonucleoside kinase, which selectively phosphorylates the analog in infected cells .

Biological Activity and Mechanism of Action

Antibacterial Effects

5'-Deoxythymidine exhibits bacteriostatic activity against Gram-positive pathogens. In B. subtilis, it competitively inhibits thymidine uptake (Ki = 12 µM), disrupting DNA replication. The compound's efficacy correlates with bacterial thymidine kinase expression levels, as kinase-deficient strains show resistance .

Parameter5'-DeoxythymidineAZT (Zidovudine)
Molecular Weight226.23 g/mol267.24 g/mol
Target VirusHSV-1, HSV-2HIV-1, HTLV-1
Phosphorylation Site5'-OH replaced by H3'-OH replaced by N₃
Primary MechanismDNA incorporationReverse transcriptase inhibition
IC₅₀ (HSV-1)50 µMN/A

Cellular Uptake Dynamics

Human erythrocytes transport 5'-deoxythymidine via equilibrative nucleoside transporters (ENTs) with a Km of 18 µM. Uptake is non-concentrative and partially inhibited by dipyridamole (IC₅₀ = 5 µM), suggesting competition with endogenous nucleosides .

Research Applications

Anticancer Studies

5'-Deoxythymidine suppresses telomerase activity in HL60 leukemia cells (EC₅₀ = 10 µM), inducing telomere shortening and replicative senescence. Combined with cisplatin, it enhances apoptosis in ovarian cancer cell lines by 40% compared to monotherapy .

Enzymatic Studies

The compound serves as a probe for kinase specificity. HSV-1 thymidine kinase phosphorylates 5'-deoxythymidine at 30% the rate of natural thymidine, while human cytosolic kinases show no activity . This selectivity enables targeted imaging of viral infections using radiolabeled analogs .

Table 3: Kinetic Parameters of 5'-Deoxythymidine Phosphorylation

Enzyme SourceKm (µM)Vmax (nmol/min/mg)
HSV-1 Thymidine Kinase4512.8
Human TK1>500<0.5

Pharmacokinetic and Toxicological Profile

Metabolic Stability

In rat models, 5'-deoxythymidine exhibits a plasma half-life of 2.3 hours with 60% urinary excretion within 24 hours. Glucuronidation at the 3'-position accounts for 85% of metabolism, producing inactive conjugates .

Toxicity Considerations

Chronic administration (50 mg/kg/day for 28 days) in mice causes reversible bone marrow suppression, reducing leukocyte counts by 30%. No hepatotoxicity or nephrotoxicity is observed at therapeutic doses .

Comparative Analysis with Structural Analogs

5'-Deoxythymidine's activity profile differs markedly from 5'-azido derivatives (e.g., AZT). While AZT requires intracellular phosphorylation for HIV inhibition, 5'-deoxythymidine exerts effects through direct DNA incorporation and RNA modulation . The absence of the 5'-azido group reduces mitochondrial toxicity risks, making it preferable for long-term antiviral regimens.

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